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Technical Support Center: CEREC Crown
Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in designing and

executing clinical trials focused on CEREC crowns, with a specific emphasis on preventing

fractures.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of CEREC crown fractures in a clinical setting?

Fractures in ceramic crowns typically result from a combination of factors. In a clinical trial

context, it's crucial to control for these variables. The main causes include:

Inadequate Tooth Preparation: Insufficient occlusal reduction is a primary cause, as it leads

to a crown that is too thin to withstand functional stresses.[1] Other preparation errors

include sharp internal line angles, which create stress concentration points, and rough or

irregular margins that can compromise the fit and support of the crown.[1]

Material Selection: The choice of ceramic material significantly impacts fracture resistance.

Materials differ in their flexural strength and fracture toughness.[2] For example, zirconia

generally exhibits higher fracture strength compared to glass-ceramics.[2]
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Occlusal Trauma: Excessive or improperly distributed occlusal forces are a major contributor

to fractures.[3][4] This can be due to parafunctional habits like bruxism (grinding) or from a

"high" bite where the crown makes premature contact with the opposing teeth.[5]

Bonding and Cementation Failures: An inadequate bond between the crown and the tooth

structure can lead to a lack of support for the ceramic, increasing the risk of fracture under

load. The protocol for bonding varies significantly depending on the type of ceramic used.[6]

[7]

Patient-Related Factors: Accidents, biting on hard objects, and underlying dental conditions

can also lead to crown fractures.[5]

Q2: How can we standardize tooth preparation across multiple operators in a clinical trial to

minimize variability?

Standardizing tooth preparation is critical for the internal validity of a clinical trial. Here are key

steps:

Develop a Detailed Protocol: Create a written protocol that specifies all preparation

parameters, including total occlusal convergence, minimal occlusal-cervical dimension, and

finish line design.[8]

Calibration Meetings: Conduct calibration sessions where all participating clinicians prepare

teeth on typodonts according to the protocol. These preparations can then be digitally

scanned and analyzed to ensure consistency.

Use Standardized Instruments: Provide all operators with the same set of burs and

instruments for tooth preparation.

Objective Measurement: Utilize digital scanning and software analysis to objectively

measure preparation features like occlusal clearance and convergence angles, ensuring

they meet the study's criteria.[9][10]

Q3: What is the acceptable marginal gap for CEREC crowns in a clinical study?

A marginal gap of less than 120 µm is generally considered clinically acceptable.[11][12][13]

However, for a clinical trial, it is advisable to establish a stricter and more specific range. Digital
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manufacturing techniques, such as CEREC, can often achieve much smaller marginal gaps,

with some studies reporting mean values between 47 µm and 79 µm.[11][13] The study

protocol should define the method of measurement (e.g., digital scanning, impression replica

technique, or microscopy) and the number of measurement points per crown to ensure

consistency.[11][12][14][15]

Q4: Should we bond or conventionally cement CEREC crowns in our trial?

The decision depends on the ceramic material being studied and the retention form of the tooth

preparation.

Bonding (Resin Cement): This is generally recommended for glass-based ceramics (e.g.,

lithium disilicate) as it significantly increases the fracture resistance of the restoration.[6]

Bonding is also necessary for preparations with limited retention and resistance form (e.g.,

short or over-tapered preparations).[7]

Conventional Cementation (Glass Ionomer or RMGI): This may be an option for high-

strength ceramics like zirconia when the tooth preparation has adequate height and

retention.[6] However, many studies still advocate for bonding zirconia to enhance long-term

stability.

For consistency in a clinical trial, it is best to standardize the luting procedure. If comparing

different materials, a universal bonding protocol suitable for all materials may be chosen, or the

manufacturer's specific recommendations for each material should be strictly followed.

Troubleshooting Guides
Issue 1: High Incidence of Crown Fractures During the
Trial
If your clinical trial is experiencing a higher-than-expected rate of CEREC crown fractures,

consider the following troubleshooting workflow:
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High Fracture Rate Identified

Review Preparation Protocol
- Occlusal Reduction (min. 1.5-2.0mm)?

- Smooth Line Angles?
- Adequate Axial Reduction (min. 1.0mm)?

Analyze Material & Handling
- Correct Block Selection?
- Cracks Pre-cementation?

- Proper Firing/Glazing Cycle?

Evaluate Occlusal Adjustment Protocol
- Premature Contacts?

- Interferences in Excursive Movements?
- Standardized Adjustment Technique?

Assess Bonding/Cementation Protocol
- Correct Surface Treatment for Material?

- Isolation Maintained?
- Cement Properly Cured?

Analyze Fracture Data
- Correlate fractures with operator, tooth type, or patient group.

Implement Corrective Action
- Operator Recalibration
- Protocol Amendment

Click to download full resolution via product page

Caption: Workflow for troubleshooting high fracture rates.

Troubleshooting Steps:

Immediate Pause and Data Review: Temporarily halt new enrollments. Analyze the existing

fracture data to identify any patterns. Are fractures more common with a specific clinician, on

a particular tooth (e.g., molars vs. premolars), or in patients with signs of bruxism?

Preparation Audit: Re-evaluate the digital scans of the prepared teeth that have fractured.

Check for compliance with the study's preparation guidelines, paying close attention to

occlusal clearance and the smoothness of the preparation.

Material Handling Verification: Confirm that the correct material blocks are being used and

that they are being handled according to the manufacturer's instructions. Inspect milled

crowns for any micro-cracks before cementation.
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Occlusal Adjustment Protocol Review: Assess how occlusal adjustments are being

performed. The protocol should ensure that there are no high spots in centric occlusion and

no interferences in lateral and protrusive movements.[3] Using thin articulating paper (e.g., 8

microns) is recommended for fine-tuning.

Bonding Procedure Observation: Directly observe the bonding procedure to ensure strict

adherence to the protocol, including proper isolation, surface treatment of the ceramic, and

adequate light-curing times.[16]

Issue 2: Inconsistent Marginal Fit
If post-operative analysis reveals inconsistent or unacceptable marginal gaps, follow these

steps:

Digital Impression Technique: Review the digital scanning protocol. Ensure the preparation

margins are clearly visible and dry during the scan.[10] Retraction of the gingival tissues may

be necessary.

Margin Marking: Verify that operators are accurately and consistently marking the

preparation margins in the CEREC software. An incorrectly drawn margin is a common

source of error.[17]

Software Parameters: Check the "Spacer" setting in the CEREC software. This parameter

controls the space for the luting agent. A setting that is too low can lead to a crown that

doesn't seat fully, creating a larger marginal gap.

Milling Unit Calibration: Ensure the milling unit is properly calibrated and that the burs are not

worn. Worn burs can lead to inaccurate milling and poor fit.

Preparation Design: Re-evaluate the preparation margins themselves. Margins must be

smooth and continuous ("smooth as glass") for the scanner to read them accurately and the

milling unit to reproduce them precisely.[1]

Data Presentation
Table 1: Comparative Fracture Strength of Common
CEREC Materials
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Material Type Material Example
Mean Fracture
Strength (N)

Key Characteristics

Zirconia CEREC Zirconia 2337 N[2]

Highest strength,

suitable for posterior

regions and bruxers.

Opaque.

Reinforced Composite BRILLIANT Crios 1881 N[2]

High fracture

toughness, absorbs

chewing forces.

Zirconia-Reinforced

Lithium Silicate
CELTRA DUO 1404 N[2]

Good balance of

strength and

aesthetics.

Lithium Disilicate IPS e.max CAD 1085 N[2]

Excellent aesthetics,

commonly used for

anterior and posterior

teeth. Requires

bonding.

Leucite-Reinforced

Glass Ceramic
IPS Empress CAD

1110 N (minimal prep)

[18]

Good aesthetics, often

used for inlays,

onlays, and anterior

crowns.

Hybrid Ceramic VITA ENAMIC 767 N[2]

Less brittle than pure

ceramics, absorbs

masticatory forces.

Note: Fracture strength values can vary based on study methodology, crown design, and

testing conditions.

Table 2: Survival Rates of All-Ceramic Crowns from
Systematic Reviews
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Ceramic Type Observation Period
Estimated Survival
Rate

Notes

All-Ceramic (General) 5 Years
93.3% (95% CI:

91.1%-95%)[19][20]

Slightly lower than

metal-ceramic crowns

(95.6%).

Densely Sintered

Alumina
5 Years 96.4%[19][20] High survival rate.

Reinforced Glass-

Ceramic (e.g.,

Empress)

5 Years 95.4%[19][20]

High survival rate,

especially in anterior

teeth.

Glass-Ceramic 5 Years 87.5%[19][20]

Survival rate is

significantly lower,

especially in posterior

teeth (84.4%).

Lithium Disilicate

(Adhesive

Cementation)

Variable (up to 10

studies)
83.5% to 100%

High success when

bonded.

Experimental Protocols
Protocol 1: Standardized Tooth Preparation for a Molar
Crown

Occlusal Reduction: Achieve a 1.5 mm to 2.0 mm clearance from the opposing dentition in

all excursive movements. This can be verified using a clearance guide or the CEREC
software's analysis tools.[9]

Axial Reduction: Reduce the axial walls by a minimum of 1.0 mm.

Total Occlusal Convergence (TOC): The opposing axial walls should have a TOC of 10-20

degrees.[8][21] Avoid undercuts.

Finish Line: Prepare a 1.0 mm chamfer or shoulder margin circumferentially. The margin

should be supragingival where possible.[9][21]
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Smoothing: All prepared surfaces and line angles must be rounded and smooth to reduce

stress concentration and ensure accurate milling.[1][8]

Verification: Use the CEREC software's preparation analysis tool to confirm adequate

reduction and an undercut-free path of insertion before proceeding.[10]

Protocol 2: Adhesive Bonding for Lithium Disilicate
Crowns
This protocol outlines the key steps for bonding a glass-ceramic restoration.

Crown Preparation

Tooth Preparation

1. Etch Intaglio Surface
(Hydrofluoric Acid, 20s) 2. Rinse & Dry Thoroughly 3. Apply Silane Coupling Agent

(Let react for 60s)

8. Load Crown with Resin Cement
& Seat with Constant Pressure

4. Isolate Tooth
(Rubber Dam)

5. Etch Enamel/Dentin
(Phosphoric Acid)

6. Rinse & Gently Dry

7. Apply Bonding Agent

9. Remove Excess Cement
& Light Cure All Surfaces

Click to download full resolution via product page

Caption: Experimental workflow for bonding lithium disilicate crowns.

Methodology Details:
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Crown Internal Surface Treatment:

Etch the intaglio (internal) surface with 5% hydrofluoric acid for 20 seconds.[16]

Thoroughly rinse with water spray and dry completely with oil-free air.

Apply a single coat of a silane coupling agent and allow it to react for 60 seconds before

air drying.[16]

Tooth Preparation and Isolation:

Isolate the prepared tooth with a rubber dam to prevent contamination from saliva and

blood.

Clean the preparation with a pumice slurry.

Apply 37% phosphoric acid to the enamel and dentin surfaces according to the

manufacturer's instructions for the chosen adhesive system (total-etch or selective-etch).

Rinse and gently air dry, leaving the dentin slightly moist.

Apply a universal bonding agent to the preparation and light cure as per instructions.

Cementation and Curing:

Load the crown with a dual-cure resin cement.

Seat the crown with firm, consistent pressure.

Perform a brief "tack cure" (1-2 seconds) to facilitate the removal of excess cement.

After removing excess, light cure all surfaces (buccal, lingual, occlusal, mesial, distal) for

the time recommended by the cement manufacturer.

Protocol 3: Standardized Occlusal Adjustment
Initial Contact Check: After seating the crown (before cementation), use thin (e.g., <20

micron) articulating paper to check for high spots in maximum intercuspation.
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Adjustment: If premature contacts exist, use a fine-grit diamond bur with copious water spray

to make minimal adjustments. Polish the adjusted surface to restore a smooth finish.

Check Adjacent and Opposing Teeth: Ensure that adjacent and contralateral teeth are

making proper contact. The goal is to have even contact intensity across the arch.

Excursive Movement Check: Use a different color of articulating paper to check for

interferences in lateral and protrusive movements. The guidance should be on the canines

(canine guidance) or shared among several teeth (group function) as appropriate for the

patient's occlusal scheme. No posterior interferences on the non-working side should be

present.[3][4]

Final Polish: After cementation and final verification, perform a thorough polishing of any

adjusted surfaces to minimize wear on the opposing dentition.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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